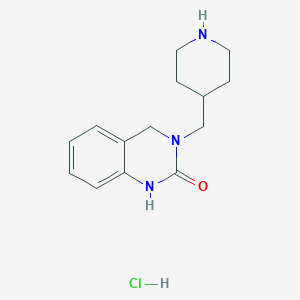
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a quinazolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The synthesis may involve a condensation reaction between piperidine and a suitable quinazolinone derivative.
Reduction Reaction: Reduction of a precursor compound containing a carbonyl group to form the piperidine ring.
Substitution Reaction:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are employed to reduce double or triple bonds or to convert functional groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halides, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation reactions may yield carboxylic acids, aldehydes, or ketones.
Reduction reactions can produce alcohols, amines, or alkenes.
Substitution reactions can result in the formation of ethers, esters, or amides.
Scientific Research Applications
This compound has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its use as a lead compound in drug discovery.
Industry: Applied in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Quinazolinone derivatives
Other piperidinylmethyl compounds
Uniqueness: 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its combination of the piperidine ring and quinazolinone moiety provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPZPZOVFAVRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
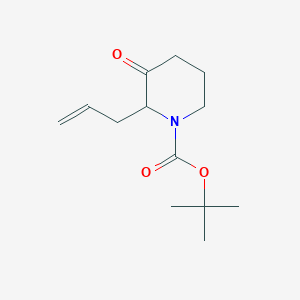
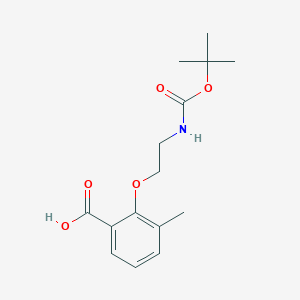


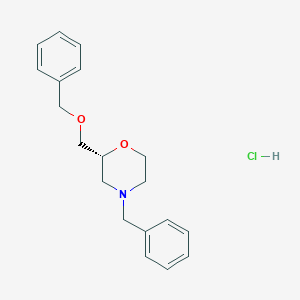
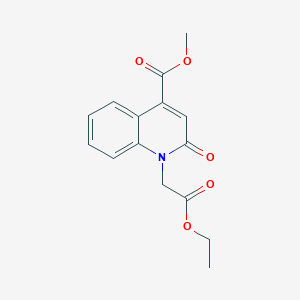
![N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide](/img/structure/B8100326.png)

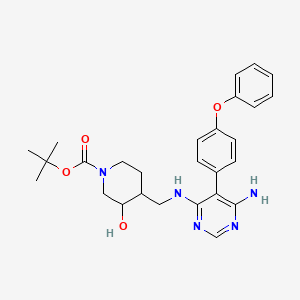
![(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate](/img/structure/B8100346.png)
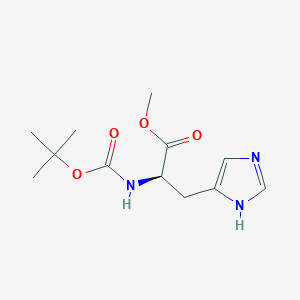
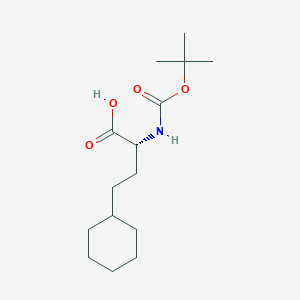

![[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate](/img/structure/B8100389.png)
